N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions, which contribute to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-butyl-1H-pyrazol-3-amine
- N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-5-amine
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both cyclopentyl and propyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C16H25N5/c1-3-9-20-10-8-16(19-20)17-11-14-12-21(18-13(14)2)15-6-4-5-7-15/h8,10,12,15H,3-7,9,11H2,1-2H3,(H,17,19) |
InChI Key |
JJZWPVVGSQEXTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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